molecular formula C9H17NO B2918276 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol CAS No. 1174666-14-8

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol

Cat. No.: B2918276
CAS No.: 1174666-14-8
M. Wt: 155.241
InChI Key: WBINCNSXRSXVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol” is a chemical compound with the molecular formula C9H17NO . It has a molecular weight of 155.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h11H,1-8H2 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .

Scientific Research Applications

Efficient Catalytic Synthesis

The compound's structural motifs have been utilized in catalytic methods for synthesizing complex molecules. For example, the use of pyrrolidine as a catalyst in the condensation of carbonyl compounds with cyclopentadiene has been reported, which affords fulvenes in reasonable yields. This process exemplifies the utility of pyrrolidine derivatives in facilitating diverse organic reactions through catalysis (Coşkun & Erden, 2011).

Advanced Organic Synthesis

Pyrrolidine and cyclopropyl methanols have found applications in diastereoselective cycloadditions and tandem amination/ring expansion reactions. These reactions yield pyrrolidine adducts and pyrrolidines, respectively, showcasing the versatility of these compounds in constructing nitrogen-containing heterocycles with potential pharmacological properties (Stepakov et al., 2021); (Rao & Chan, 2008).

Corrosion Inhibition

Research on triazole derivatives, which share structural similarities with the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for metals. These studies underline the potential of cyclic and acyclic nitrogen-containing compounds in protecting metal surfaces against corrosion, suggesting a broad application in materials science and engineering (Ma et al., 2017).

Methanol Dehydrogenase Catalysis

The structural analogs of the compound have been investigated in the context of methanol dehydrogenase (MDH) enzymes, highlighting the significance of cyclic and acyclic structures in biological catalysis. This research provides insights into the design of biomimetic catalysts for industrial applications, emphasizing the role of specific structural features in enhancing catalytic efficiency (Keltjens et al., 2014).

Photocatalysis and Material Science

Compounds with pyrrolidine and cyclopropyl groups have been explored for their photocatalytic activities and applications in material science. The synthesis of novel ligands and their coordination with metal ions for photocatalytic water reduction illustrates the potential of these compounds in renewable energy technologies (Bachmann et al., 2013).

Safety and Hazards

The safety information available indicates that “[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBINCNSXRSXVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174666-14-8
Record name {1-[(pyrrolidin-1-yl)methyl]cyclopropyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride solution (20 mL, 1M) in THF was added slowly to a solution of 1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester (2.2 g, 11 mmol) in THF at 0° C. (ice/water), under a nitrogen atmosphere, and the resulting solution stirred for ˜3 hrs at room temperature. The solution was cooled, 0° C. (ice/water), and sodium sulphate decahydrate (4.9 g, 15 mmol) was added portion-wise to give a white suspension. Diethyl ether (25 mL) was added and the suspension stirred for ˜18 hrs. at room temperature. The resulting suspension was filtered, through celite, and the solids washed with diethyl ether (2×50 mL). The combined filtrates were concentrated to give (1-pyrrolidin-1-ylmethyl-cyclopropyl)-methanol as a pale yellow oil 1.45 g, 84%.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1-(pyrrolidine-1-carbonyl)-cyclopropanecarboxylic acid methyl ester
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium sulphate decahydrate
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.